Butylbromure de scopolamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Scopolamine butylbromide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying anticholinergic agents and their interactions with muscarinic receptors . In biology, it is used to investigate the physiological effects of anticholinergic drugs on smooth muscle tissues . In medicine, it is widely used to treat gastrointestinal and urinary tract spasms, as well as to manage symptoms at the end of life . In industry, it is used in the production of various pharmaceutical formulations, including tablets, injections, and capsules .

Mécanisme D'action

Target of Action

Scopolamine butylbromide, also known as butylscopolamine, primarily targets the muscarinic M3 receptors located in the gastrointestinal tract . These receptors play a crucial role in the contraction of smooth muscles in the digestive system .

Mode of Action

Scopolamine butylbromide acts as an antimuscarinic and anticholinergic agent . It binds to the muscarinic M3 receptors, preventing the neurotransmitter acetylcholine from binding to and activating these receptors . Normally, the activation of these receptors would result in the contraction of the smooth muscle. By inhibiting this action, scopolamine butylbromide effectively reduces spasms and their associated pain during abdominal cramping .

Biochemical Pathways

The primary biochemical pathway affected by scopolamine butylbromide is the cholinergic pathway . By acting as an antagonist at muscarinic acetylcholine receptors, scopolamine butylbromide exhibits a parasympatholytic effect, inhibiting the activity of the parasympathetic nervous system . This results in the relaxation of smooth muscle in the gastrointestinal tract, reducing spasms and associated discomfort .

Pharmacokinetics

The pharmacokinetics of scopolamine butylbromide are characterized by its low systemic availability after oral administration . This is due to its inability to cross the blood-brain barrier, which results in its effects being largely confined to the peripheral nervous system . The drug is excreted through the kidneys and feces .

Result of Action

The primary result of scopolamine butylbromide’s action is the reduction of spasms in the gastrointestinal tract . By preventing the contraction of smooth muscle, it alleviates pain and discomfort caused by conditions such as abdominal cramps and other spasmodic activity in the digestive system . It is also effective at preventing bladder spasms .

Analyse Biochimique

Biochemical Properties

Scopolamine Butylbromide is an anticholinergic drug with high affinity for muscarinic receptors located on the smooth-muscle cells of the gastrointestinal (GI) tract . It binds to muscarinic M3 receptors in the GI tract . This prevents acetylcholine from binding to and activating the receptors which would result in contraction of the smooth muscle . The inhibition of contraction reduces spasms and their related pain during abdominal cramping .

Cellular Effects

Scopolamine Butylbromide’s primary cellular effect is the reduction of smooth muscle contraction and the production of respiratory secretions . These are normally stimulated by the parasympathetic nervous system, via the neurotransmitter acetylcholine . As an antimuscarinic, Scopolamine Butylbromide binds to muscarinic acetylcholine receptors, blocking their effect .

Molecular Mechanism

Scopolamine Butylbromide exerts its effects at the molecular level through its competitive antagonism of the peripheral and central muscarinic acetylcholine receptors . It acts as a nonspecific muscarinic antagonist at all four (M1, M2, M3, and M4) receptor sites . This prevents acetylcholine from binding to and activating the receptors which would result in contraction of the smooth muscle .

Temporal Effects in Laboratory Settings

Scopolamine Butylbromide has extremely low oral bioavailability with only 0.25-0.82% reaching systemic circulation . Peak plasma concentration is reached 0.25-2 hours . It does not cross the blood-brain barrier . The volume of distribution is 128 liters .

Dosage Effects in Animal Models

In horses, Scopolamine Butylbromide is administered at a dosage of 0.2 mg/kgbw (single intravenous dose). In cattle, it is administered at a dosage of 0.3 mg/kg bw (single intravenous or intramuscular dose). In calves, it is administered at a dosage of 0.4 mg/kgbw (twice daily for 3 days by intramuscular injection), and in pigs, it is administered at a dosage of 0.4 mg/kgbw (single intramuscular dose) .

Metabolic Pathways

Scopolamine Butylbromide is involved in the cholinergic system, acting as an antagonist to muscarinic acetylcholine receptors . It prevents acetylcholine from binding to these receptors, thereby inhibiting the contraction of smooth muscle .

Transport and Distribution

Scopolamine Butylbromide is widely distributed in the tissues, with highest concentrations being found in the liver and kidney . It is rapidly excreted . In humans, most of the administered dose (more than 60%) is excreted in the urine after parenteral administration and in the faeces (approximately 90%) after oral administration .

Subcellular Localization

Scopolamine Butylbromide primarily acts on the smooth muscle cells of the gastrointestinal tract . It binds to muscarinic M3 receptors located on these cells . This prevents acetylcholine from binding to and activating the receptors, thereby inhibiting the contraction of the smooth muscle .

Méthodes De Préparation

Le butylbromure de scopolamine est synthétisé par réaction entre la scopolamine et le bromure de n-butyle. Le procédé implique le chauffage du mélange sous reflux jusqu'à ce que la réaction soit terminée . Le produit brut est ensuite raffiné pour obtenir du this compound pur . Les méthodes de production industrielle impliquent souvent l'utilisation du bromure de n-butyle comme matière première et solvant de réaction, qui peuvent être récupérés et réutilisés pour réduire les coûts et l'impact environnemental .

Analyse Des Réactions Chimiques

Le butylbromure de scopolamine subit principalement des réactions de substitution en raison de ses propriétés anticholinergiques. Il se lie aux récepteurs muscariniques, empêchant l'acétylcholine de se lier et d'activer ces récepteurs . Les réactifs couramment utilisés dans ces réactions comprennent l'acide perchlorique et l'acétonitrile . Les principaux produits formés à partir de ces réactions sont généralement le résultat de la substitution du groupe butyle par d'autres groupes fonctionnels, conduisant à divers dérivés de la scopolamine .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier les agents anticholinergiques et leurs interactions avec les récepteurs muscariniques . En biologie, il est utilisé pour étudier les effets physiologiques des médicaments anticholinergiques sur les tissus musculaires lisses . En médecine, il est largement utilisé pour traiter les spasmes gastro-intestinaux et urinaires, ainsi que pour gérer les symptômes en fin de vie . Dans l'industrie, il est utilisé dans la production de diverses formulations pharmaceutiques, y compris des comprimés, des injections et des capsules .

Mécanisme d'action

Le this compound exerce ses effets en agissant comme un antagoniste muscarinique. Il se lie aux récepteurs muscariniques M3 du tractus gastro-intestinal, empêchant l'acétylcholine de se lier et d'activer ces récepteurs . Cette action inhibe la contraction du muscle lisse, ce qui entraîne une réduction des spasmes et de la douleur . Les cibles moléculaires impliquées dans ce mécanisme comprennent les récepteurs muscariniques situés sur les cellules musculaires lisses du tractus gastro-intestinal .

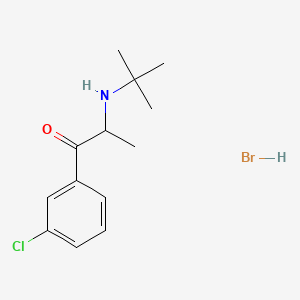

Comparaison Avec Des Composés Similaires

Le butylbromure de scopolamine est similaire à d'autres composés anticholinergiques tels que l'atropine et l'hyoscyamine. Il a une affinité plus élevée pour les récepteurs muscariniques et moins d'effets secondaires sur le système nerveux central que l'atropine . Contrairement à l'hyoscyamine, le this compound ne traverse pas la barrière hémato-encéphalique, ce qui en fait une option plus sûre pour les patients ayant des problèmes de système nerveux central . D'autres composés similaires comprennent la méthscopolamine et l'anisodamine, qui présentent également des propriétés anticholinergiques mais diffèrent par leurs profils pharmacocinétiques et leurs applications cliniques .

Propriétés

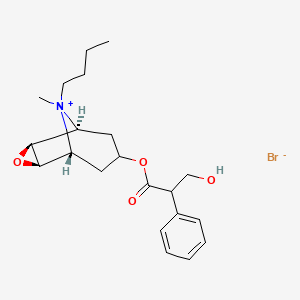

IUPAC Name |

[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZOZZFCZRXYEK-HNHWXVNLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022718 | |

| Record name | Butylscopolammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>66.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532978 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

149-64-4 | |

| Record name | Butylscopolamine bromide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylscopolammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylhyoscinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLSCOPOLAMINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GH9JX37C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)